![molecular formula C17H15N5O2 B2414442 1-methyl-2-oxo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide CAS No. 2034496-25-6](/img/structure/B2414442.png)
1-methyl-2-oxo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide
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Description
1-methyl-2-oxo-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H15N5O2 and its molecular weight is 321.34. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Synthons in Crystal Engineering
Research into heterocyclic acids, such as pyrazinecarboxylic acids, has shown the occurrence of carboxylic acid-pyridine supramolecular synthon V, which is essential for self-assembly in the crystal structures of these compounds. This understanding aids in crystal engineering strategies, correlating molecular features with supramolecular arrangements for targeted applications in materials science and pharmaceuticals (Peddy Vishweshwar et al., 2002).
Heterocyclic Compounds Synthesis
Synthesis of novel heterocyclic compounds, such as oxadiazole derivatives containing pyranopyridine moieties, has been explored for their potential in improving hypertensive activity. This research demonstrates the compound's relevance in medicinal chemistry for developing new therapeutic agents (N. Kumar & Uday C. Mashelker, 2007).
Novel Synthesis Methods
The unexpected synthesis of (2-oxo-1,2-dihydropyridin-3-yl)-1,3,5-triazine derivatives, rather than anticipated products, through a novel mechanism involving sequential aza-Wittig / cycloaddition / ring-transformation reactions, showcases advanced synthetic methods in organic chemistry. This work contributes to the development of new synthetic pathways and the discovery of novel compounds (T. Okawa et al., 1997).
Ligand Complexation and Metal Coordination
The synthesis and characterization of new pyridine carboxamide ligands and their complexation with copper(II) highlight the compounds' significance in coordination chemistry. The study of mono-, di-, tri-, and tetranuclear copper complexes provides insights into intramolecular hydrogen bonding interactions and metal ion coordination, which are crucial for designing metal-organic frameworks (MOFs) and catalysts (S. Jain et al., 2004).
Antibacterial Activity of Heterocycles
Research into the antibacterial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids against Mycobacterium tuberculosis emphasizes the compounds' potential in addressing antibiotic resistance. This study aids in the discovery of new antimycobacterial agents, contributing to the fight against tuberculosis (M. Gezginci et al., 1998).
properties
IUPAC Name |
1-methyl-2-oxo-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c1-22-9-3-5-13(17(22)24)16(23)21-11-14-15(20-8-7-19-14)12-4-2-6-18-10-12/h2-10H,11H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHANDPAZVNFMOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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